molecular formula C22H30O4 B1201741 17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid

17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid

Cat. No. B1201741
M. Wt: 358.5 g/mol
InChI Key: PBKZPPIHUVSDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Aldosterone Antagonism

Research on 17-hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid has led to the development of aldosterone antagonists. Various esters of this compound have been synthesized and shown to exhibit oral and subcutaneous activity, with implications for their use in conditions influenced by aldosterone (Weier & Hofmann, 1975).

Enzymatic Hydroxylation Studies

The compound has been a subject in studies involving enzymatic hydroxylation. Research with Rhizopus stolonifer NG0305, for example, has shown that the method of carbon source supply can significantly affect hydroxylase activity, impacting the conversion rate of C11 α-hydroxylation of this steroid (Fan Wei-ping, 2004).

Synthesis of Steroidal Derivatives

The compound is used as a starting material in the synthesis of various steroidal derivatives. For instance, research has explored its use in the preparation of 21-aldehydes of Δ17(20)-steroids, highlighting its versatility in steroid chemistry (Popova, Andryushina, & Grinenko, 1979).

Metabolic Studies

It's also been studied in the context of metabolic products of certain microorganisms. For example, Pseudomonas species NCIB 10590 has been shown to metabolize this compound under anaerobic conditions, producing a range of unsaturated acidic and neutral metabolites (Owen, Hill, & Bilton, 1983).

Cancer Research

17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid and its derivatives have been evaluated for their effects on cancer cell proliferation, indicating potential applications in oncology (Stulov et al., 2010).

properties

IUPAC Name

3-(17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBKZPPIHUVSDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859708
Record name 3-(17-Hydroxy-10,13-dimethyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)propanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid
Reactant of Route 2
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid
Reactant of Route 3
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid
Reactant of Route 4
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid
Reactant of Route 5
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid
Reactant of Route 6
17-Hydroxy-3-oxo-17alpha-pregna-4,6-diene-21-carboxylic acid

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